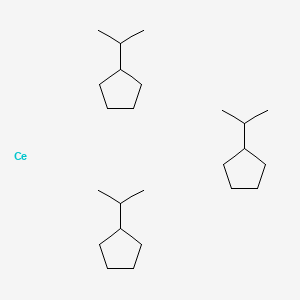
cerium;propan-2-ylcyclopentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cerium;propan-2-ylcyclopentane is a compound that combines cerium, a rare earth metal, with a cycloalkane structure Cerium is known for its catalytic properties and is widely used in various industrial applications The propan-2-ylcyclopentane part of the molecule is a cycloalkane, which is a type of hydrocarbon with a ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cerium;propan-2-ylcyclopentane typically involves the reaction of cerium salts with propan-2-ylcyclopentane under controlled conditions. One common method is the hydrothermal synthesis, where cerium nitrate is reacted with propan-2-ylcyclopentane in the presence of a reducing agent at elevated temperatures and pressures. This method allows for the formation of this compound with high purity and yield .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality. Additionally, advanced techniques like microwave-assisted synthesis can be employed to enhance reaction rates and yields .
Análisis De Reacciones Químicas
Types of Reactions
Cerium;propan-2-ylcyclopentane can undergo various chemical reactions, including:
Oxidation: The cerium component can be oxidized to cerium(IV) oxide, which is a common oxidation state for cerium in catalytic applications.
Reduction: Cerium(IV) can be reduced back to cerium(III) under appropriate conditions.
Substitution: The cycloalkane part of the molecule can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be used.
Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine
Major Products Formed
Oxidation: Cerium(IV) oxide and various oxidized hydrocarbons.
Reduction: Cerium(III) compounds and reduced hydrocarbons.
Substitution: Halogenated cycloalkanes and other substituted derivatives
Aplicaciones Científicas De Investigación
Cerium;propan-2-ylcyclopentane has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential antioxidant properties and its ability to scavenge free radicals.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent for oxidative stress-related diseases.
Industry: Utilized in the production of advanced materials, such as ceramics and coatings, due to its unique chemical properties .
Mecanismo De Acción
The mechanism of action of cerium;propan-2-ylcyclopentane involves its ability to undergo redox reactions. Cerium can alternate between its +3 and +4 oxidation states, allowing it to participate in various catalytic processes. The cycloalkane structure provides stability and enhances the compound’s solubility in organic solvents. The molecular targets and pathways involved include the scavenging of reactive oxygen species and the modulation of oxidative stress pathways .
Comparación Con Compuestos Similares
Similar Compounds
Cerium oxide (CeO2): Known for its catalytic and antioxidant properties.
Cyclopentane: A simple cycloalkane used as a solvent and in organic synthesis.
Propan-2-ylcyclopentane: A hydrocarbon with similar structural properties but without the cerium component .
Uniqueness
Cerium;propan-2-ylcyclopentane is unique due to the combination of cerium’s redox properties and the stability of the cycloalkane structure.
Propiedades
Fórmula molecular |
C24H48Ce |
|---|---|
Peso molecular |
476.8 g/mol |
Nombre IUPAC |
cerium;propan-2-ylcyclopentane |
InChI |
InChI=1S/3C8H16.Ce/c3*1-7(2)8-5-3-4-6-8;/h3*7-8H,3-6H2,1-2H3; |
Clave InChI |
XXJOBLHJKZCUSJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1CCCC1.CC(C)C1CCCC1.CC(C)C1CCCC1.[Ce] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


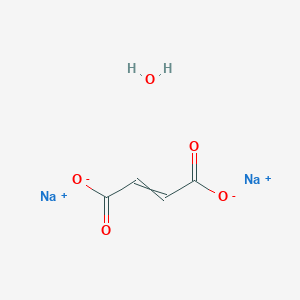
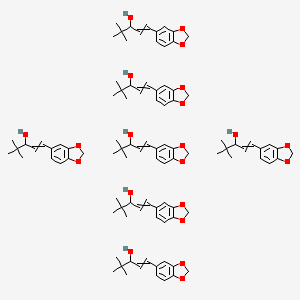

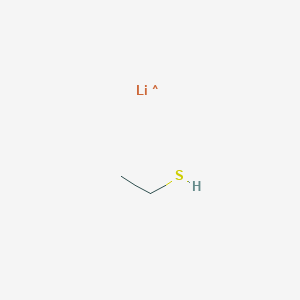
![4-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal](/img/structure/B13389667.png)
![2-amino-9-[(2R,3R,4R,5R)-3,4-diacetyl-3,4-dihydroxy-5-(1-hydroxy-2-oxopropyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B13389676.png)
![Norleucine, N-[(1,1-dimethylethoxy)carbonyl]-5,5-difluoro-, methyl ester](/img/structure/B13389684.png)
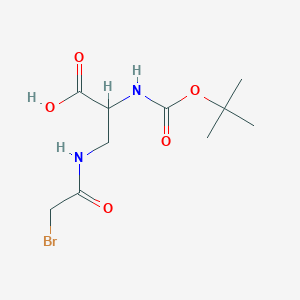
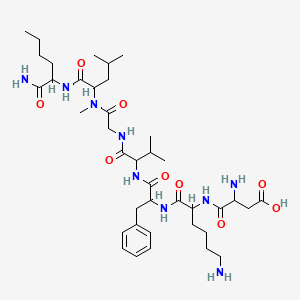
![N-[2-(2-ethoxyphenyl)ethyl]-3-(7-methoxy-1H-indol-3-yl)prop-2-enamide](/img/structure/B13389698.png)
![N-[4-[3-chloro-4-[(3-fluorophenyl)methoxy]anilino]-3-cyano-7-ethoxyquinolin-6-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B13389704.png)
![3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid](/img/structure/B13389715.png)
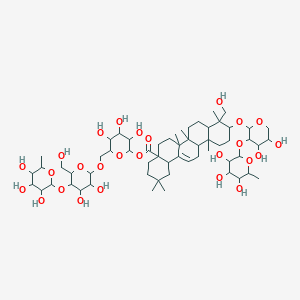
![(5,6-Dihydroxy-3,7,11,11,14-pentamethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl) deca-2,4-dienoate](/img/structure/B13389724.png)
